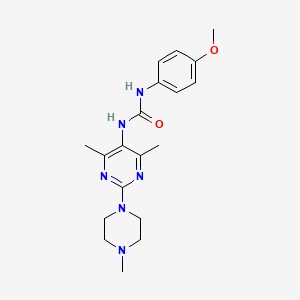
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals characterized by their intricate arrangements of pyrimidine, piperazine, and methoxyphenyl groups. Such molecules are of interest for their potential in various chemical reactions and properties that contribute to fields like medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from base pyrimidine derivatives combined with various reagents to introduce the desired functional groups. For instance, Saracoglu et al. (2019) detailed the synthesis of 2-oxopyrimidin-1(2H)-yl-urea and thiourea derivatives through the reaction of arylisocyanates or arylisothiocyanates with specific pyrimidin-2(1H)-one derivatives, employing DFT quantum chemical calculations for molecular property analysis (Saracoglu et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds containing pyrimidinyl and methoxyphenyl groups has been extensively studied, revealing intricate details about their atomic arrangements and bonding. The X-ray crystal structure analysis, for instance, provides insights into the conformational dynamics and intermolecular interactions that influence the compound's stability and reactivity. An example includes the work by Moser et al. (2005), which investigated the crystal structure of a complex pyrimidine derivative, shedding light on the disorder within methoxycarbonyl groups and the orientation of aryltriazenyl groups (Moser et al., 2005).
Chemical Reactions and Properties
The reactivity of such compounds often hinges on the presence of functional groups that can undergo various chemical transformations. For instance, cyclocondensation reactions, as reported by Bonacorso et al. (2003), involve the reaction of specific buten-2-ones with urea to synthesize novel pyrimidinones, highlighting the chemical versatility of pyrimidine derivatives (Bonacorso et al., 2003).
Applications De Recherche Scientifique
Supramolecular Chemistry
- Dimerization Through Hydrogen Bonding : Ureidopyrimidinones, closely related to the query compound, demonstrate strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the development of supramolecular polymers and materials that self-assemble through non-covalent interactions (Beijer et al., 1998).
Medicinal Chemistry
- Anticancer Activities : Diaryl ureas, sharing a core structure with the query compound, have been designed and evaluated for their antiproliferative activity against various cancer cell lines. These compounds hold potential as new anticancer agents, demonstrating significant inhibitory effects on cell proliferation (Feng et al., 2020).
Organic Synthesis and Functional Materials
- Synthesis of Novel Heterocyclic Compounds : The synthesis of novel pyrimidine derivatives, through reactions involving urea and other starting materials, shows the versatility of pyrimidine and urea functionalities in creating diverse chemical structures. These compounds are explored for various applications, including as intermediates in pharmaceutical synthesis and materials science (Aparicio et al., 1979).
Antiviral and Antifungal Research
- Antiviral and Antifungal Properties : Research on derivatives of pyrimidines has also explored their antiviral and antifungal activities, indicating the potential of such compounds in developing new treatments for infectious diseases (El‐Sayed et al., 2009); (Jafar et al., 2017).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Orientations Futures
This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesis.
I hope this helps, and I encourage you to consult with a chemistry professional or academic for more detailed and specific information. Please note that handling chemicals should always be done in a controlled environment following appropriate safety procedures.
Propriétés
IUPAC Name |
1-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O2/c1-13-17(23-19(26)22-15-5-7-16(27-4)8-6-15)14(2)21-18(20-13)25-11-9-24(3)10-12-25/h5-8H,9-12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJSVNHYXPILTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)-3-(4-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)
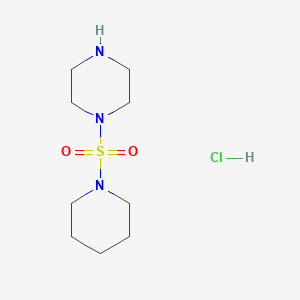
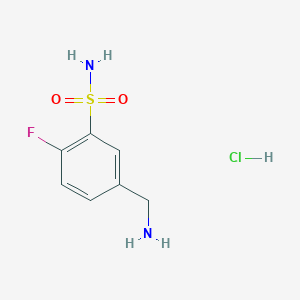
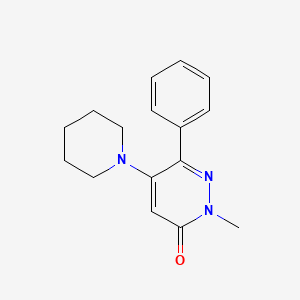
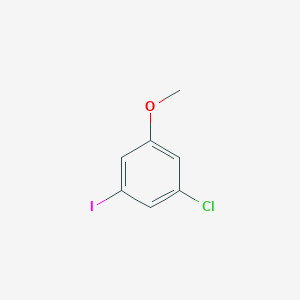

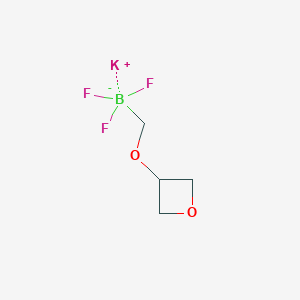
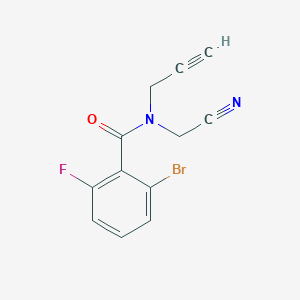
![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)
![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)
![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)